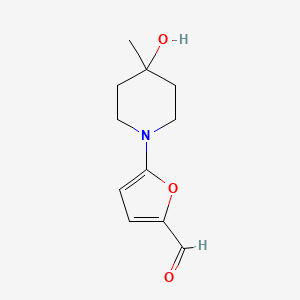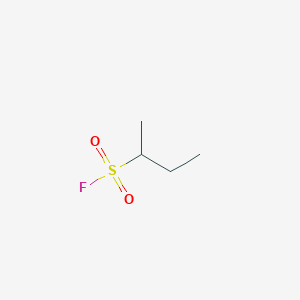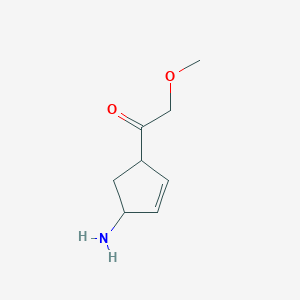
1-(2-Fluoroethyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)-4-methylpiperazine is a fluorinated piperazine derivative Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-(2-chloroethyl)-4-methylpiperazine with potassium fluoride. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Fluoroethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMSO for azide substitution.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Azide-substituted derivatives.
科学研究应用
1-(2-Fluoroethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in click chemistry for labeling biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of central nervous system (CNS) active agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluoroethyl group.
作用机制
The mechanism of action of 1-(2-Fluoroethyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluoroethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties.
相似化合物的比较
1-(2-Chloroethyl)-4-methylpiperazine: A precursor in the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine.
1-(2-Hydroxyethyl)-4-methylpiperazine: Another derivative with different chemical and biological properties.
1-(2-Bromoethyl)-4-methylpiperazine: Similar in structure but with a bromine atom instead of fluorine.
Uniqueness: this compound is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs.
属性
分子式 |
C7H15FN2 |
|---|---|
分子量 |
146.21 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-4-methylpiperazine |
InChI |
InChI=1S/C7H15FN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 |
InChI 键 |
XQJYIJZETJDLPZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13167066.png)
![3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione](/img/structure/B13167075.png)
![3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13167091.png)
![7-[(Benzyloxy)carbonyl]-2-propyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13167092.png)






![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)

